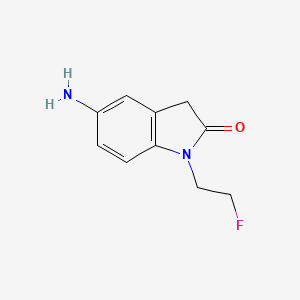
5-Amino-1-(2-fluoroethyl)-1,3-dihydro-2h-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-(2-fluoroethyl)-1,3-dihydro-2h-indol-2-one is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(2-fluoroethyl)-1,3-dihydro-2h-indol-2-one typically involves the reaction of 5-aminoindole with 2-fluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted indole derivatives.
Scientific Research Applications
5-Amino-1-(2-fluoroethyl)-1,3-dihydro-2h-indol-2-one has several scientific research applications, including but not limited to:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-fluoroethyl)-1,3-dihydro-2h-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
5-Aminoindole: Shares the indole core structure but lacks the 2-fluoroethyl group.
2-Fluoroethylamine: Contains the 2-fluoroethyl group but lacks the indole core.
Indole-2-one: Similar core structure but different functional groups.
Uniqueness: 5-Amino-1-(2-fluoroethyl)-1,3-dihydro-2h-indol-2-one is unique due to the presence of both the 5-amino and 2-fluoroethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various scientific research applications.
Biological Activity
5-Amino-1-(2-fluoroethyl)-1,3-dihydro-2H-indol-2-one (CAS No. 875003-58-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₄N₂O
- Molecular Weight : 194.21 g/mol
- Structural Characteristics : The compound features an indole structure with an amino group and a fluoroethyl substituent, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the amino group is significant for hydrogen bonding interactions, enhancing the compound's affinity for target proteins.
Anticancer Properties
Research indicates that indole derivatives exhibit anticancer properties through several mechanisms:
- Cytotoxicity : In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cells. For instance, related indole compounds have demonstrated IC50 values in the nanomolar range against various tumor cell lines, suggesting potent cytotoxic effects .
- Mechanistic Studies : The compound's ability to act as a DNA alkylating agent has been explored. Such mechanisms are critical for developing targeted therapies against specific cancer types .
Neuroprotective Effects
Indole derivatives are also being investigated for their neuroprotective effects. Preliminary studies suggest that these compounds may modulate neurotransmitter levels and protect neuronal cells from oxidative stress .
Case Studies
Several studies have highlighted the potential of this compound in clinical applications:
- Study on Tumor Cell Lines : A study evaluating the cytotoxic effects of various indole derivatives found that those with structural similarities to this compound exhibited significant cytotoxicity against human ovarian cancer cells (SKOV3) with IC50 values lower than 10 nM .
- Neuroprotective Studies : Another investigation into the neuroprotective properties of indole compounds indicated that they could reduce neuronal cell death in models of neurodegeneration, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C10H11FN2O |
|---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
5-amino-1-(2-fluoroethyl)-3H-indol-2-one |
InChI |
InChI=1S/C10H11FN2O/c11-3-4-13-9-2-1-8(12)5-7(9)6-10(13)14/h1-2,5H,3-4,6,12H2 |
InChI Key |
KCQFGRVKTCJKFB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)N(C1=O)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















